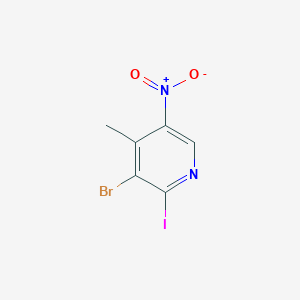
4-Bromo-2-methyl-8-trifluoromethylquinoline
Overview
Description
4-Bromo-2-methyl-8-trifluoromethylquinoline is a chemical compound with the empirical formula C11H7BrF3N . It has a molecular weight of 290.08 .
Molecular Structure Analysis
The SMILES string of 4-Bromo-2-methyl-8-trifluoromethylquinoline isCc1cc(Br)c2cccc(c2n1)C(F)(F)F . The InChI is 1S/C11H7BrF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3 . Physical And Chemical Properties Analysis
4-Bromo-2-methyl-8-trifluoromethylquinoline is a solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Antimalarial Research
4-Bromo-2-methyl-8-trifluoromethylquinoline has been explored in the field of antimalarial research. Studies have identified compounds derived from similar quinolines demonstrating significant antimalarial activity. For instance, a series of compounds, including those related to 4-Bromo-2-methyl-8-trifluoromethylquinoline, showed promising activity against Plasmodium falciparum, a parasite responsible for malaria. These compounds demonstrated IC50 values in the range of 50-100 nM, indicating their potential as antimalarial agents (Barlin, Tian, Kotecka, & Rieckmann, 1992). Additionally, another study focusing on di-Mannich bases derived from similar quinolines found superior activity against chloroquine-sensitive and chloroquine-resistant isolates of Plasmodium falciparum, suggesting their efficacy in combating different strains of malaria (Scott, Tan, & Barlin, 1988).
Photocatalytic Reactions
The compound has also been investigated in photocatalytic reactions. A study involving photocatalytic defluorinative reactions used a similar bromo-trifluoropropene compound, demonstrating its utility in synthesizing tetrahydroquinolines. This highlights the potential of 4-Bromo-2-methyl-8-trifluoromethylquinoline in facilitating novel chemical syntheses (Zeng, Li, Chen, Zhou, 2022).
Magnetic Studies and Coordination Chemistry
The compound has also been relevant in studies related to magnetic properties and coordination chemistry. Research involving dinuclear Dy(III) complexes, which included a similar 8-hydroxyquinoline structure, showed varying magnetic relaxation behaviors, influenced by different β-diketonate coligands. This suggests the potential of 4-Bromo-2-methyl-8-trifluoromethylquinoline in modulating magnetic properties in such complexes (Wang, Wang, Zhang, Shen, Zou, Gao, Cui, & Zhao, 2016).
Synthesis of Complex Molecules
Furthermore, the compound plays a role in the synthesis of complex molecules. Studies involving the synthesis of carbene complexes used similar quinolines, showcasing the versatility of such compounds in creating complex structures, potentially applicable in various chemical processes (Schuster & Raubenheimer, 2006).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-methyl-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVRBBWVMROPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653707 | |
| Record name | 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-8-(trifluoromethyl)quinoline | |
CAS RN |
1070879-58-1 | |
| Record name | 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)






![[2-(Propoxymethyl)phenyl]methanamine](/img/structure/B1438983.png)

![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)


![3-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1438990.png)
![3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde](/img/structure/B1438991.png)